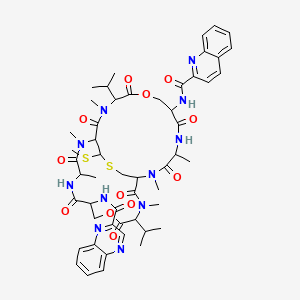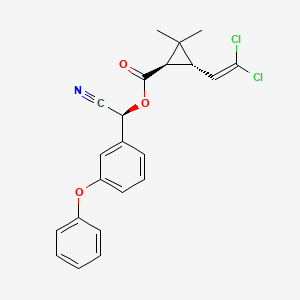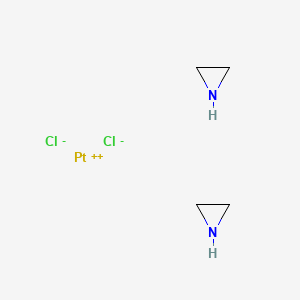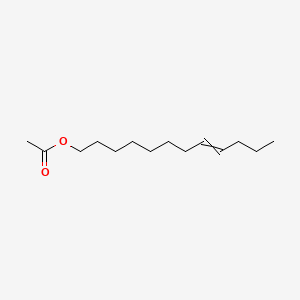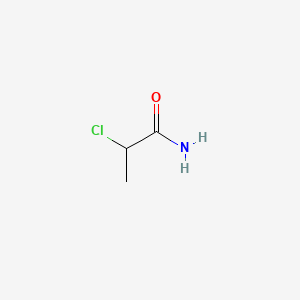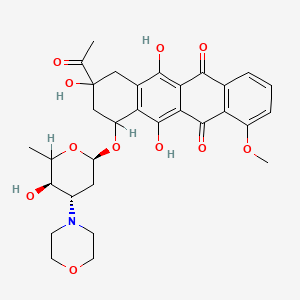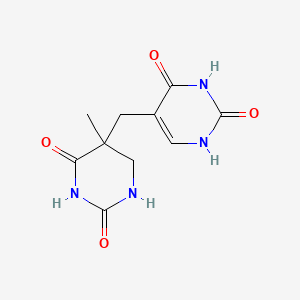
5-Thyminyl-5,6-dihydrothymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thyminyl-5,6-dihydrothymine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
5-Thyminyl-5,6-dihydrothymine undergoes several types of chemical reactions:
Reduction: As mentioned, the compound is formed through a reduction reaction involving hydrogen.
Substitution: The compound can participate in substitution reactions, particularly in the context of DNA repair mechanisms.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-Thyminyl-5,6-dihydrothymine has several important applications in scientific research:
DNA Damage and Repair Studies: This compound is used to study the mechanisms of DNA damage and repair, particularly in bacterial spores exposed to ultraviolet light[][1].
Radiation Biology: It is a significant product of thymine gamma radiolysis, making it useful in the study of radiation effects on DNA.
Hydrogen Bonding Studies: Research has been conducted on the hydrogen bonding interactions between 5,6-dihydrothymine and DNA bases such as adenine, cytosine, guanine, and thymine.
類似化合物との比較
5-Thyminyl-5,6-dihydrothymine is unique due to its specific formation as a result of ultraviolet light exposure in bacterial spores. Similar compounds include:
5,6-Dihydrothymine: Another DNA lesion induced by ionizing radiation.
Thymine Glycol: A product of thymine oxidation.
5-Hydroxycytosine: A modified pyrimidine resulting from oxidative damage.
These compounds share similarities in their roles as DNA lesions and their involvement in DNA damage and repair studies, but this compound is distinct in its formation and specific applications.
特性
CAS番号 |
28100-77-8 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
5-[(5-methyl-2,4-dioxo-1,3-diazinan-5-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O4/c1-10(4-12-9(18)14-7(10)16)2-5-3-11-8(17)13-6(5)15/h3H,2,4H2,1H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChIキー |
RQDDFAKFBFKUBC-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
正規SMILES |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
同義語 |
5-thyminil-5,6-dihydrothymine 5-thyminyl-5,6-dihydrothymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


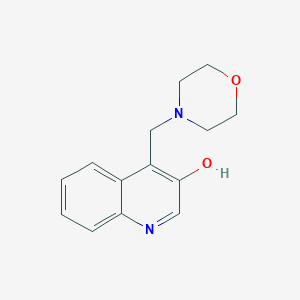
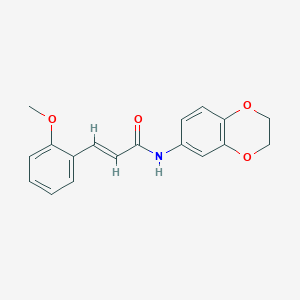
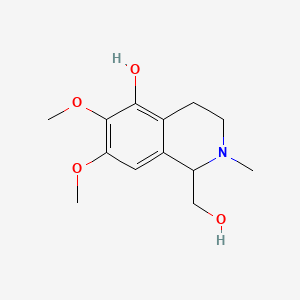
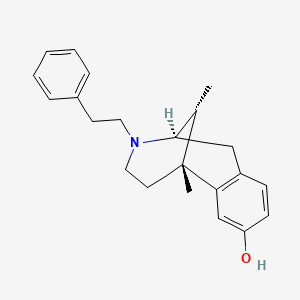
![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
